molecular formula C17H14N2O8 B1267293 Bis(4-nitrobenzyl) malonate CAS No. 67245-85-6

Bis(4-nitrobenzyl) malonate

Cat. No.: B1267293
CAS No.: 67245-85-6
M. Wt: 374.3 g/mol
InChI Key: RBVOYZBIDZCDBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-nitrobenzyl) malonate can be synthesized through the esterification of malonic acid with 4-nitrobenzyl alcohol. One common method involves the use of p-toluenesulfonic acid monohydrate as a catalyst in nitrobenzene as the solvent. The reaction mixture is heated to 107-110°C for several hours, resulting in the formation of this compound with a yield of approximately 80% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and solvents is crucial in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrobenzyl) malonate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The ester groups can be hydrolyzed to yield malonic acid and 4-nitrobenzyl alcohol.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Reagents such as sodium methoxide can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Amino derivatives of this compound.

    Reduction: Malonic acid and 4-nitrobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(4-nitrobenzyl) malonate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(4-nitrobenzyl) malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ester groups can be hydrolyzed to release malonic acid, which can participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-nitrobenzyl) malonate
  • Bis(3-nitrobenzyl) malonate
  • Bis(4-methylbenzyl) malonate

Uniqueness

Bis(4-nitrobenzyl) malonate is unique due to the presence of two nitro groups on the benzyl moieties, which confer distinct chemical reactivity and biological activity. The position of the nitro groups influences the compound’s electronic properties and its interactions with other molecules, making it a valuable reagent in various research applications.

Properties

IUPAC Name

bis[(4-nitrophenyl)methyl] propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O8/c20-16(26-10-12-1-5-14(6-2-12)18(22)23)9-17(21)27-11-13-3-7-15(8-4-13)19(24)25/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVOYZBIDZCDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310630
Record name Bis(4-nitrobenzyl) malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67245-85-6
Record name 67245-85-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229411
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(4-nitrobenzyl) malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malonic Acid Bis(4-nitrobenzyl) Ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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